N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide
Description
N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide is a benzamide derivative featuring a 1,1-dioxidoisothiazolidin-2-yl substituent on the phenyl ring. This compound is structurally characterized by its sulfone group (S=O) within the isothiazolidine ring and a 4-ethoxybenzamide moiety.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-17-10-4-14(5-11-17)18(21)19-15-6-8-16(9-7-15)20-12-3-13-25(20,22)23/h4-11H,2-3,12-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIRSWPRCHWHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification steps may include techniques like high-performance liquid chromatography (HPLC) and crystallization to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides or isothiazolidinones.
Scientific Research Applications
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations :
Comparison with Other Benzamides :
- N-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide : Synthesized via thiazole ring formation using brominated intermediates.
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide : Prepared via condensation of dioxothiazolidine precursors with benzamide intermediates using carbodiimide coupling agents.
Spectroscopic Properties
Biological Activity
Chemical Structure and Properties
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide is a synthetic compound characterized by the presence of a dioxidoisothiazolidine moiety, which is known for its potential biological activities. The structural features suggest that it may interact with various biological targets, potentially leading to therapeutic applications.
Antimicrobial Activity
Compounds containing isothiazolidine derivatives have shown promising antimicrobial properties. Research indicates that modifications to the isothiazolidine core can enhance efficacy against various bacterial strains. For instance, derivatives with electron-withdrawing groups have been reported to exhibit increased antibacterial activity.
Anticancer Potential
Studies on related compounds suggest that the presence of aromatic amides can contribute to anticancer activity. The mechanism often involves the inhibition of key enzymes in cancer cell proliferation. For example, certain isothiazolidine derivatives have been observed to induce apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies
- Antimicrobial Activity : A study evaluating various isothiazolidine derivatives found that compounds with a similar structure to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
- Anticancer Activity : In vitro studies demonstrated that derivatives of isothiazolidine could inhibit the growth of specific cancer cell lines, including breast and colon cancer cells. The mechanism was linked to cell cycle arrest and apoptosis induction.
- Anti-inflammatory Studies : Experimental models indicated that related compounds significantly reduced inflammation markers in animal models of arthritis. These findings suggest potential therapeutic applications in inflammatory diseases.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
